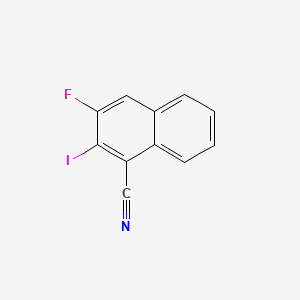

3-Fluoro-2-iodo-1-naphthonitrile

Description

Properties

Molecular Formula |

C11H5FIN |

|---|---|

Molecular Weight |

297.07 g/mol |

IUPAC Name |

3-fluoro-2-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H5FIN/c12-10-5-7-3-1-2-4-8(7)9(6-14)11(10)13/h1-5H |

InChI Key |

GGYSARXXVDZZGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C#N)I)F |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 3 Fluoro 2 Iodo 1 Naphthonitrile

Exploration of Nucleophilic Aromatic Substitution (SNAr) at the Fluorine and Iodine Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 3-fluoro-2-iodo-1-naphthonitrile, the strongly electron-withdrawing nitrile group at the 1-position significantly activates the naphthalene (B1677914) system towards nucleophilic attack.

Substituent Effects on SNAr Reactivity

The reactivity of an aromatic substrate in an SNAr reaction is profoundly influenced by the nature and position of its substituents. The rate-determining step of the SNAr mechanism is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as the Meisenheimer complex. Therefore, substituents that can stabilize this intermediate will accelerate the reaction.

Interplay of Fluorine and Iodine as Leaving Groups

A key aspect of the reactivity of 3-fluoro-2-iodo-1-naphthonitrile in SNAr reactions is the competition between fluorine and iodine as leaving groups. In contrast to SN1 and SN2 reactions where iodide is an excellent leaving group due to the weak C-I bond, the leaving group ability in SNAr reactions is more complex. The rate of an SNAr reaction is not primarily determined by the strength of the carbon-halogen bond, but rather by the stability of the Meisenheimer intermediate.

Fluorine, being the most electronegative halogen, exerts a strong inductive effect, which powerfully stabilizes the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the carbon to which it is attached. This stabilization of the rate-determining transition state often leads to fluoride (B91410) being a better leaving group than other halogens in SNAr reactions under kinetic control. For many activated aromatic systems, the typical order of leaving group ability in SNAr is F > Cl > Br > I.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-I Bond

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. In these reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F, which is the reverse of the trend often observed in SNAr. This differential reactivity allows for the selective functionalization of the C-I bond in 3-fluoro-2-iodo-1-naphthonitrile, leaving the C-F bond intact for potential subsequent transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a powerful method for creating C-C bonds. libretexts.org For 3-fluoro-2-iodo-1-naphthonitrile, the much greater reactivity of the C-I bond compared to the C-F bond in the oxidative addition step of the catalytic cycle allows for highly selective coupling at the C2 position.

While specific examples for 3-fluoro-2-iodo-1-naphthonitrile are not extensively documented, studies on similar dihalogenated aromatic compounds demonstrate the feasibility of this selective transformation. The reaction would be expected to proceed under standard Suzuki-Miyaura conditions, affording the 2-aryl-3-fluoro-1-naphthonitrile derivative.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 85 |

| Please note: This table is illustrative and based on typical yields for Suzuki-Miyaura reactions of aryl iodides. Specific experimental data for 3-fluoro-2-iodo-1-naphthonitrile may vary. |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira coupling reaction provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is highly selective for the C-I bond over the C-F bond. This allows for the efficient synthesis of 2-alkynyl-3-fluoro-1-naphthonitriles.

The reaction conditions are generally mild, and a wide range of terminal alkynes can be employed. The resulting alkynylated naphthonitrile derivatives are valuable intermediates for the synthesis of more complex molecules, including polycyclic aromatic hydrocarbons and materials with interesting photophysical properties.

| Entry | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 90 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 87 |

| Please note: This table is illustrative and based on typical yields for Sonogashira reactions of aryl iodides. Specific experimental data for 3-fluoro-2-iodo-1-naphthonitrile may vary. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The selective amination of 3-fluoro-2-iodo-1-naphthonitrile at the C2 position is expected to proceed efficiently, given the high reactivity of the C-I bond in the Buchwald-Hartwig catalytic cycle.

A variety of primary and secondary amines can be coupled under these conditions, leading to a diverse range of 2-amino-3-fluoro-1-naphthonitrile derivatives. These products are of interest in medicinal chemistry and materials science.

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 89 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ | Johnphos | Cs₂CO₃ | Toluene | 85 |

| Please note: This table is illustrative and based on typical yields for Buchwald-Hartwig aminations of aryl iodides. Specific experimental data for 3-fluoro-2-iodo-1-naphthonitrile may vary. |

Other Palladium- and Copper-Catalyzed Transformations

The presence of a carbon-iodine bond on the naphthalene ring makes 3-fluoro-2-iodo-1-naphthonitrile an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of complex organic molecules.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds. In a typical Suzuki coupling, the iodo-substituted naphthalene would react with an organoboron compound in the presence of a palladium catalyst and a base. Similarly, the Heck reaction would involve the coupling with an alkene, and the Sonogashira reaction with a terminal alkyne, to introduce new organic fragments at the 2-position of the naphthalene ring. While specific examples with 3-fluoro-2-iodo-1-naphthonitrile are not extensively documented in readily available literature, the general reactivity of aryl iodides in these transformations is well-established.

Copper-catalyzed reactions, such as the Ullmann condensation, provide a means to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, coupling of 3-fluoro-2-iodo-1-naphthonitrile with amines, alcohols, or thiols in the presence of a copper catalyst would yield the corresponding 2-amino, 2-alkoxy/aryloxy, or 2-alkyl/arylthio derivatives. The choice of catalyst, ligand, base, and solvent is crucial in achieving high yields and selectivity in these transformations.

A patent for the preparation of a hypoxia-inducible factor-2α (HIF-2α) inhibitor describes a process where a related compound is treated with a palladium catalyst in the presence of a base, highlighting the industrial relevance of such coupling reactions. google.com

Transformations and Derivatization of the Nitrile Functional Group

The nitrile group in 3-fluoro-2-iodo-1-naphthonitrile is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Nitrile Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group to a carboxylic acid is a common and important transformation. This reaction can be carried out under either acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

In basic hydrolysis, the nitrile is treated with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification of the resulting carboxylate salt to yield the carboxylic acid. The reaction also proceeds via an amide intermediate.

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₃O⁺, Δ | Amide | Carboxylic Acid |

| Basic | 1. OH⁻, Δ; 2. H₃O⁺ | Amide | Carboxylic Acid |

| Table 1: General Conditions for Nitrile Hydrolysis |

Reduction of Nitriles to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.

The partial reduction of the nitrile to an aldehyde can be accomplished using milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to yield the aldehyde.

| Desired Product | Reagent | General Conditions |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, Ether/THF; 2. H₂O |

| Primary Amine | Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O |

| Table 2: Common Reagents for Nitrile Reduction |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to form heterocyclic compounds. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by a metal salt (e.g., zinc or copper), provides a direct route to highly functionalized tetrazole derivatives. The reaction of nitriles with in-situ generated nitrile imines can also lead to the formation of 1,2,4-triazoles.

Radical Reactions Initiated by the Carbon-Iodine Bond Cleavage

The carbon-iodine bond in 3-fluoro-2-iodo-1-naphthonitrile is the weakest bond in the molecule and is susceptible to homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator. This property allows for the initiation of various radical reactions.

Upon cleavage of the C-I bond, a naphthyl radical is generated. This highly reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions. For instance, in the presence of a suitable hydrogen donor, the iodo group can be replaced by a hydrogen atom. Alternatively, the radical can be trapped by other radical species or undergo single-electron transfer processes.

Computational and Experimental Mechanistic Investigations of Key Transformations

While specific mechanistic studies on 3-fluoro-2-iodo-1-naphthonitrile are not widely reported, the mechanisms of the fundamental transformations it undergoes are well-understood from studies on analogous systems.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com The nature of the ligands on the palladium center plays a crucial role in the efficiency and selectivity of these steps.

The mechanism of nitrile hydrolysis involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile, followed by proton transfers and tautomerization to form the amide intermediate. Further hydrolysis of the amide then proceeds to the carboxylic acid.

Elucidation of Reaction Intermediates:The goal for this subsection was to describe the transient species that may form during the chemical transformations of 3-Fluoro-2-iodo-1-naphthonitrile. This would involve the identification and characterization of intermediates, which are crucial for understanding the step-by-step mechanism of a reaction. Unfortunately, the scientific literature does not appear to contain studies focused on the isolation or spectroscopic observation of reaction intermediates for this particular compound.

While general principles of organic chemistry allow for predictions about the reactivity of functional groups present in 3-Fluoro-2-iodo-1-naphthonitrile (fluoro, iodo, and nitrile groups on a naphthalene core), any such discussion would be speculative and not based on the direct, empirical evidence required for a scientifically rigorous article. The strict focus on documented findings for this specific molecule cannot be met due to the absence of relevant research.

Consequently, the creation of a detailed and authoritative article on the "," as per the requested outline, is not possible at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the specific data required for such an analysis.

Strategic Utility of 3 Fluoro 2 Iodo 1 Naphthonitrile As a Synthetic Building Block

Precursor for Advanced Naphthalene-Based Systems

The inherent functionalities of 3-fluoro-2-iodo-1-naphthonitrile make it an excellent starting material for the synthesis of highly substituted naphthalene (B1677914) derivatives. The carbon-iodine bond serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse aryl, alkynyl, and vinyl substituents at the 2-position. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution, can influence the electronic properties of the naphthalene ring and can be a key feature in the final target molecule, particularly in the context of medicinal chemistry and materials science where fluorine incorporation is often desirable. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities.

Role in the Divergent Synthesis of Complex Fluorinated and Iodinated Scaffolds

Divergent synthesis, a strategy that allows for the creation of a library of structurally related compounds from a common intermediate, is greatly facilitated by the use of 3-fluoro-2-iodo-1-naphthonitrile. The distinct reactivity of the iodo and fluoro substituents allows for a stepwise functionalization approach. For instance, the iodo group can be selectively transformed through metal-catalyzed cross-coupling reactions, leaving the fluoro group intact. Subsequently, the nitrile group can be manipulated, or under more forcing conditions, the fluoro group can be subjected to nucleophilic substitution. This sequential reactivity provides access to a wide array of di- and tri-substituted naphthalene derivatives with varied electronic and steric properties from a single, readily accessible starting material.

Contributions to the Construction of Nitrogen-Containing Heterocyclic Derivatives

The nitrile functionality of 3-fluoro-2-iodo-1-naphthonitrile is a key feature that enables its use in the synthesis of nitrogen-containing heterocyclic compounds. The nitrile group can participate in various cyclization reactions, serving as a source of nitrogen for the newly formed ring. For example, it can undergo reactions with binucleophiles to form fused pyrimidine, pyridine, or other heterocyclic systems. The presence of the adjacent iodo and fluoro groups can further influence the regioselectivity of these cyclizations and provides opportunities for subsequent functionalization of the resulting heterocyclic products. This makes 3-fluoro-2-iodo-1-naphthonitrile a valuable precursor for the synthesis of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Advanced Spectroscopic and Structural Characterization Methodologies for Naphthonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of "3-Fluoro-2-iodo-1-naphthonitrile" in solution. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F.

To unambiguously assign all proton and carbon signals in the complex aromatic system of "3-Fluoro-2-iodo-1-naphthonitrile," multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "3-Fluoro-2-iodo-1-naphthonitrile," COSY would map the correlations between adjacent protons on the naphthalene (B1677914) ring system, allowing for the assignment of protons in the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (¹H-¹³C). It is instrumental in assigning the resonances of the protonated carbons within the naphthyl backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons, such as the carbon bearing the nitrile group (C1), the iodine (C2), the fluorine (C3), and the ring-junction carbons, by observing their correlations with nearby protons.

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) can characterize "3-Fluoro-2-iodo-1-naphthonitrile" in its crystalline or amorphous solid forms. This technique is crucial for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. By analyzing the chemical shifts and line shapes in solid-state ¹³C and ¹⁹F spectra, researchers can identify and differentiate between polymorphs, providing insights into the packing and conformation of the molecule in the solid state.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and torsional angles. For "3-Fluoro-2-iodo-1-naphthonitrile," a crystallographic analysis would reveal:

Molecular Geometry: The exact three-dimensional arrangement of the atoms, confirming the planarity of the naphthalene ring and the spatial disposition of the fluoro, iodo, and nitrile substituents.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. In this case, halogen bonding involving the iodine atom, dipole-dipole interactions from the nitrile and C-F groups, and π-π stacking of the naphthalene rings are expected to be significant forces dictating the supramolecular architecture. Understanding these interactions is key to predicting the material's physical properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of "3-Fluoro-2-iodo-1-naphthonitrile." It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the calculation of a unique elemental formula (C₁₁H₅FIN), confirming the compound's identity.

Furthermore, by analyzing the fragmentation patterns under ionization, one can gain additional structural information. Common fragmentation pathways for this molecule might include the loss of the iodine atom, the fluorine atom, or the nitrile group, providing further corroboration of the proposed structure.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: This technique would show characteristic absorption bands for the key functional groups in "3-Fluoro-2-iodo-1-naphthonitrile." The strong, sharp absorption band for the nitrile group (C≡N) stretch is typically found in the 2220-2260 cm⁻¹ region. The C-F bond stretch and various C-H and C=C stretching and bending modes of the aromatic ring would also be observed.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-I bond, which can be difficult to observe in FT-IR, may be more readily identified using Raman spectroscopy. The symmetric vibrations of the naphthalene ring system would also be prominent.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are relevant)

The stereochemical configuration of chiral molecules is a critical determinant of their biological and chemical properties. For naphthonitrile derivatives that possess elements of chirality, chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are indispensable for the assignment of their absolute configuration. While specific research on the chiroptical properties of 3-Fluoro-2-iodo-1-naphthonitrile is not extensively available in the current body of scientific literature, the principles of ECD can be applied to understand how its stereochemistry could be determined if a chiral variant were synthesized.

Chirality in naphthonitrile derivatives can arise from several structural features, such as the presence of a chiral center, axial chirality in atropisomers, or planar chirality. The non-symmetrical nature of these molecules with respect to their mirror images leads to differential absorption of left and right circularly polarized light, a phenomenon that is the basis of ECD spectroscopy.

Principles of Electronic Circular Dichroism (ECD) in Stereochemical Assignment

ECD spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. This differential absorption, known as the Cotton effect, can be positive or negative and provides a unique spectral fingerprint for a specific enantiomer. Its mirror image will, in theory, produce an ECD spectrum of equal magnitude but opposite sign.

The application of ECD for stereochemical assignment typically involves a comparative analysis between the experimentally measured spectrum of a compound with an unknown absolute configuration and a reference. This reference can be the spectrum of a closely related compound whose stereochemistry has been unequivocally determined, often through X-ray crystallography. Alternatively, theoretical calculations of the ECD spectrum using quantum chemical methods can provide a powerful means of assigning the absolute configuration.

Theoretical Prediction of ECD Spectra

In the absence of an experimental reference standard, the absolute configuration of a chiral naphthonitrile derivative can be determined by comparing the experimental ECD spectrum with spectra predicted through computational methods. Time-dependent density functional theory (TD-DFT) is a commonly employed method for this purpose. The process involves:

Conformational Analysis: Identifying all low-energy conformers of the molecule.

Spectrum Calculation: Calculating the ECD spectrum for each significant conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the relative Boltzmann populations of the conformers.

The theoretically predicted spectrum is then compared with the experimental spectrum. A good match allows for the confident assignment of the absolute configuration of the chiral molecule.

Relevance to Halogenated Naphthonitriles

The presence of substituents, such as fluorine and iodine atoms in the hypothetical chiral derivatives of 3-Fluoro-2-iodo-1-naphthonitrile, would significantly influence the electronic transitions of the naphthalene chromophore. These substituents can alter the energy and intensity of the π-π* transitions, which are primarily responsible for the observed ECD signals. The nature and position of these halogens are therefore critical in defining the chiroptical response of the molecule.

While direct experimental data for 3-Fluoro-2-iodo-1-naphthonitrile is lacking, studies on other functionalized naphthalene derivatives have demonstrated the utility of ECD in their stereochemical analysis. For instance, research on atropisomeric naphthalenediimides has shown that the ECD sign is highly sensitive to the orientation of substituents and can be used to probe the molecule's helicity. rsc.org

Data on Related Naphthalene Derivatives

To illustrate the application of chiroptical spectroscopy, the following table summarizes computational data for related naphthalene derivatives from a study on their magnetic circular dichroism, which is closely related to ECD.

| Derivative | Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| 1-Naphthaldehyde | La | 3.99 | 0.283 |

| Lb | 3.84 | 0.048 | |

| 1-Naphthylamine | La | 3.73 | 0.057 |

| Lb | 3.99 | 0.038 |

This data is derived from theoretical calculations and serves to illustrate the types of electronic transitions observed in substituted naphthalenes. dtu.dk

Theoretical and Computational Chemistry Studies on 3 Fluoro 2 Iodo 1 Naphthonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for 3-fluoro-2-iodo-1-naphthonitrile can elucidate its ground-state electronic structure and provide a basis for predicting its chemical behavior. nih.gov These calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors. nih.govnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. taylorandfrancis.com

For 3-fluoro-2-iodo-1-naphthonitrile, the HOMO is expected to have significant electron density on the electron-rich naphthalene (B1677914) ring and the polarizable iodine atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO density is likely concentrated on the electron-withdrawing nitrile group and the carbon atoms of the aromatic system, indicating sites for nucleophilic attack. uchile.cl

Table 1: Illustrative Frontier Molecular Orbital Properties for 3-Fluoro-2-iodo-1-naphthonitrile

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.7 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 5.2 eV |

| Note: These values are representative examples. Actual values depend on the specific DFT functional and basis set employed in the calculation. |

An Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. nih.gov This map is invaluable for predicting non-covalent interactions and reactive sites.

For 3-fluoro-2-iodo-1-naphthonitrile, the ESP map would show regions of negative potential (typically colored red), indicating electron-rich areas, concentrated around the highly electronegative fluorine and nitrogen atoms. These sites are attractive to electrophiles. Regions of positive potential (colored blue), indicating electron-poor areas, would be found near the hydrogen atoms. The iodine atom could exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding interactions.

Fukui functions offer a quantitative method within DFT to identify the most reactive atoms in a molecule. faccts.de They are calculated from changes in electron density as the number of electrons in the system is altered. uchile.clfaccts.de Three main Fukui functions predict different types of attacks:

ƒ+(r) : Predicts the site for a nucleophilic attack.

ƒ-(r) : Predicts the site for an electrophilic attack.

ƒ0(r) : Predicts the site for a radical attack.

For 3-fluoro-2-iodo-1-naphthonitrile, calculating the condensed Fukui indices for each atom would pinpoint the most probable sites of reaction. The carbon atom of the nitrile group and the carbon bonded to the iodine are expected to have high ƒ+ values, while other positions on the naphthalene ring might show higher ƒ- values.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping the entire potential energy surface of a reaction, allowing for the detailed elucidation of reaction mechanisms. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most favorable reaction pathway and predict reaction kinetics.

For reactions involving 3-fluoro-2-iodo-1-naphthonitrile, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, computational studies can:

Identify the structures of all transition states and intermediates.

Calculate the activation energy barriers for each step, which determines the rate of the reaction. rsc.org

Analyze the influence of substituents on the reaction pathway and regioselectivity.

This knowledge is crucial for optimizing experimental conditions and designing novel synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and the influence of the environment. halo.science While quantum calculations often model molecules in a vacuum, MD simulations can place 3-fluoro-2-iodo-1-naphthonitrile in a solvent box, mimicking real-world laboratory conditions. rsc.org

MD simulations can be used to:

Explore the accessible conformations of the molecule, particularly rotation around single bonds.

Study how solvent molecules arrange around the solute and how this "solvation shell" affects reactivity.

Investigate intermolecular interactions, such as the aggregation of aromatic molecules in solution. nih.gov

Understanding these dynamic and environmental effects is essential for a complete picture of the molecule's behavior.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical methods can accurately predict a range of spectroscopic parameters, which is vital for identifying and characterizing molecules. winterschool.cc These theoretical predictions can guide experimental work and help in the interpretation of complex spectra. researchgate.netresearchgate.net Calculations can provide data for infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy. ethz.chmdpi.com

Table 2: Predicted Spectroscopic Data for 3-Fluoro-2-iodo-1-naphthonitrile

| Spectroscopic Method | Parameter | Predicted Value Range |

| Infrared (IR) | Nitrile (C≡N) stretch | 2225-2240 cm⁻¹ |

| Aromatic C-F stretch | 1180-1250 cm⁻¹ | |

| 13C NMR | Cyano Carbon (C-CN) | 110-120 ppm |

| Carbon attached to Iodine (C-I) | 90-105 ppm | |

| Carbon attached to Fluorine (C-F) | 155-165 ppm (doublet, due to C-F coupling) | |

| 19F NMR | Fluorine Chemical Shift | -110 to -130 ppm (relative to CFCl₃) |

| Note: These are illustrative values based on calculations for similar structures. Experimental values can vary based on solvent and other conditions. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While specific, dedicated QSRR studies on 3-Fluoro-2-iodo-1-naphthonitrile are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on its structural and electronic features. Such studies on analogous compounds, like other substituted naphthalenes and halogenated aromatic hydrocarbons, provide a robust framework for understanding how molecular descriptors can quantify the reactivity of 3-Fluoro-2-iodo-1-naphthonitrile.

The core of a QSRR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used as independent variables in a regression analysis to model a specific measure of reactivity, such as reaction rates or equilibrium constants.

For a molecule like 3-Fluoro-2-iodo-1-naphthonitrile, a range of descriptors would be calculated to build a predictive QSRR model. These can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

Table 1: Potential Molecular Descriptors for QSRR Studies of 3-Fluoro-2-iodo-1-naphthonitrile

| Descriptor Class | Descriptor Example | Description | Relevance to Reactivity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences physical properties and can be a baseline for size-related reactivity trends. |

| Atom Count | The total number of atoms or the count of specific atoms (e.g., halogens). | Provides basic information about the molecular composition. | |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Relates to the overall shape and size of the molecule. |

| Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity in the molecular graph. | Can correlate with various physical and chemical properties. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. | Important for intermolecular interactions and accessibility of reactive sites. |

| Molecular Volume | The volume occupied by the molecule. | Relates to steric effects in chemical reactions. | |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences interactions with polar reagents and solvents. |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). | |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. | |

| Mulliken Atomic Charges | The partial charges assigned to individual atoms in the molecule. | Identifies potential electrophilic and nucleophilic centers. |

In the context of 3-Fluoro-2-iodo-1-naphthonitrile, the substituents on the naphthalene core—a fluorine atom, an iodine atom, and a nitrile group—would significantly influence these descriptors. The high electronegativity of the fluorine and nitrile groups would likely lead to a lower LUMO energy, suggesting an increased susceptibility to nucleophilic attack. Conversely, the large and polarizable iodine atom could influence both steric and electronic properties, potentially serving as a leaving group in certain reactions.

Research on other substituted naphthalenes has demonstrated the utility of QSRR in predicting various forms of reactivity. For instance, studies on the biological activity of naphthalene derivatives have shown that hydrophobic (π) and electronic (F, R) parameters, along with molar connectivity indices, can effectively model their effects. nih.gov These parameters quantify the lipophilicity and electron-donating or -withdrawing nature of substituents, which are critical for understanding how a molecule interacts with biological systems.

Furthermore, studies on the electrophilic substitution of naphthalenes have highlighted that the stability of the intermediate carbocation is a key determinant of reactivity and regioselectivity. libretexts.org Quantum-mechanical calculations can quantify this stability, providing a powerful descriptor for QSRR models of such reactions. libretexts.orgyoutube.com For 3-Fluoro-2-iodo-1-naphthonitrile, a QSRR model could predict the most likely site for electrophilic attack by correlating calculated intermediate stabilities with experimental reactivity data from a series of related compounds.

The development of a QSRR model for 3-Fluoro-2-iodo-1-naphthonitrile would involve the following steps:

Data Set Assembly: A series of structurally related naphthonitrile derivatives with known reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series using computational chemistry software.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation linking the descriptors to reactivity. The model's predictive power would then be validated using internal and external validation techniques.

Such a model could provide valuable insights into the reaction mechanisms and guide the synthesis of novel derivatives with desired reactivity profiles.

Future Research Directions and Emerging Applications in Organic Chemistry

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 3-fluoro-2-iodo-1-naphthonitrile. The presence of both an iodo and a fluoro substituent on the naphthalene (B1677914) ring allows for selective, stepwise functionalization. Future research will likely focus on palladium, nickel, and copper-catalyzed cross-coupling reactions. numberanalytics.comorganic-chemistry.org The differential reactivity of the C-I and C-F bonds can be exploited to achieve regioselective transformations. For instance, the C-I bond is more susceptible to oxidative addition in palladium-catalyzed reactions, allowing for selective transformations at the 2-position while leaving the C-F bond intact. rsc.org

Furthermore, the development of catalytic systems for the cyanation of aryl halides continues to be an active area of research. nih.govresearchgate.net While the subject compound already possesses a nitrile group, related dihalo-naphthalenes could be selectively mono-cyanated using modern catalytic methods. nih.gov The exploration of ligands, such as phosphines or N-heterocyclic carbenes, could lead to improved yields and selectivity in these transformations. numberanalytics.com

A summary of potential catalytic systems for the functionalization of a 3-fluoro-2-iodo-1-naphthonitrile precursor is presented in Table 1.

Table 1: Potential Catalytic Systems for Selective Functionalization This table presents hypothetical data for illustrative purposes.

| Catalyst System | Target Bond | Reaction Type | Potential Product |

| Pd(OAc)₂, PPh₃ | C-I | Cyanation | 3-Fluoro-1,2-dicyanonaphthalene |

| NiCl₂, dppf | C-I | Amination | 2-Amino-3-fluoro-1-naphthonitrile |

| CuI, DMEDA | C-I | Thiolation | 3-Fluoro-2-(methylthio)-1-naphthonitrile |

Design and Synthesis of Enantiomerically Pure 3-Fluoro-2-iodo-1-naphthonitrile Derivatives

The synthesis of enantiomerically pure derivatives of 3-fluoro-2-iodo-1-naphthonitrile is a significant challenge that, if overcome, could open doors to applications in chiral materials and as intermediates in the synthesis of complex, biologically active molecules. Future research in this area will likely involve two main strategies: chiral resolution of racemic mixtures and asymmetric synthesis.

Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. wikipedia.orgyoutube.com This method, while established, can be laborious and depends on the successful crystallization of one diastereomer. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for the separation of enantiomers. nih.govnih.govmdpi.com

A more elegant and atom-economical approach is the development of asymmetric synthetic routes. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the naphthalene ring or the introduction of the functional groups. For example, enantioselective C-H amination of N-aryl-2-naphthylamines has been demonstrated to produce atroposelective naphthalene derivatives. nih.gov Similar strategies could be envisioned for the synthesis of chiral precursors to 3-fluoro-2-iodo-1-naphthonitrile.

Integration into Advanced Materials Science as a Precursor for Polymers or Optoelectronic Materials

The unique electronic properties conferred by the fluorine and nitrile groups make 3-fluoro-2-iodo-1-naphthonitrile an attractive building block for advanced materials. researchgate.netrsc.org The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic materials, which can be beneficial for applications in organic electronics. rsc.org The nitrile group is a versatile functional handle that can be used to introduce other functionalities or to participate in polymerization reactions. numberanalytics.commdpi.com

Future research could explore the use of 3-fluoro-2-iodo-1-naphthonitrile as a monomer in the synthesis of novel polymers. For example, the iodine atom can be converted to other functional groups suitable for polymerization, such as a vinyl or ethynyl (B1212043) group, via cross-coupling reactions. The resulting fluorinated, nitrile-containing polymers could exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as materials with high thermal stability. nih.govmdpi.com Halogen bonding interactions involving the iodine atom could also be exploited in the design of self-assembling supramolecular polymers. rsc.org

A table of potential polymer types and their envisioned properties derived from a 3-fluoro-2-iodo-1-naphthonitrile precursor is shown below.

Table 2: Potential Polymers and Their Properties This table presents hypothetical data for illustrative purposes.

| Polymer Type | Monomer Precursor | Potential Properties | Potential Applications |

| Poly(naphthylenevinylene) | 3-Fluoro-2-vinyl-1-naphthonitrile | Electroluminescent, n-type semiconductor | OLEDs, OFETs |

| Poly(naphthyleneethynylene) | 2-Ethynyl-3-fluoro-1-naphthonitrile | High thermal stability, semiconducting | High-performance plastics, organic electronics |

| Polyaminal-linked Polymer | 1-Formyl-3-fluoro-2-iodonaphthalene | Porous, high surface area | Gas storage, catalysis |

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methods for the preparation of 3-fluoro-2-iodo-1-naphthonitrile and its derivatives is a crucial area of future research. nih.govresearchgate.nettandfonline.com This includes the use of environmentally friendly solvents, such as water, and the development of catalytic systems that operate under mild conditions with high atom economy. eurekaselect.comgoogle.com

For the synthesis of the nitrile group, traditional methods often rely on toxic cyanating agents. nih.gov Future research could focus on the development of greener alternatives, such as the dehydration of aldoximes catalyzed by enzymes or the use of non-toxic cyanide sources. organic-chemistry.orgnih.govmdpi.com Similarly, the iodination of aromatic compounds can be achieved using more environmentally friendly methods that avoid the use of harsh oxidants. researchgate.netresearchgate.netnih.gov For example, the use of hydrogen peroxide or sodium percarbonate as oxidants in the presence of an iodine source represents a greener approach to iodination. researchgate.netnih.gov

Investigation of Bioorthogonal Chemical Reactions Utilizing Halogenated Naphthonitriles

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The reactivity of the C-I bond in 3-fluoro-2-iodo-1-naphthonitrile makes it a potential candidate for use in bioorthogonal reactions. Aryl halides, particularly those activated by electron-withdrawing groups, can react with nucleophiles such as thiols under physiological conditions. nih.gov The fluorine and nitrile groups on the naphthalene ring of the title compound are electron-withdrawing, which could enhance its reactivity in such transformations. wikipedia.orglibretexts.org

Future research could investigate the reactivity of 3-fluoro-2-iodo-1-naphthonitrile with biological nucleophiles, such as the thiol group of cysteine residues in proteins. This could lead to the development of new chemical probes for labeling and studying biomolecules. Furthermore, the nitrile group itself can participate in certain bioorthogonal reactions, such as the photoactivated 1,3-dipolar cycloaddition of tetrazoles to generate nitrile imines, which can then react with dipolarophiles. nih.govwikiwand.com The dual functionality of 3-fluoro-2-iodo-1-naphthonitrile could allow for sequential or dual labeling strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.